Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride
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Overview
Description
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride typically involves the esterification of 3-(pyridin-4-yl)prop-2-enoic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(pyridin-3-yl)prop-2-enoate
- Methyl 3-(pyridin-2-yl)prop-2-enoate
Uniqueness
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyridine ring at the 4-position allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h2-7H,1H3;1H |
InChI Key |
SBTBVZPAEOOTMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=NC=C1.Cl |
Origin of Product |
United States |
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